1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide
説明
特性
IUPAC Name |
1-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O2S/c1-10-20-13(15(16,17)18)7-14(21-10)24-5-3-11(4-6-24)22-27(25,26)12-8-19-23(2)9-12/h7-9,11,22H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQUUMUQARLATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=CN(N=C3)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an antagonist of the S1P2 receptor. This compound features several functional groups, including a sulfonamide and a trifluoromethyl-substituted pyrimidine, which may influence its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 446.5 g/mol. Its unique structure contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 2097858-16-5 |
S1P2 Receptor Antagonism
The compound has shown promise as an S1P2 receptor antagonist , which is implicated in several pathological conditions, including idiopathic pulmonary fibrosis. In vitro studies indicate that antagonizing this receptor may have therapeutic implications for these conditions .
Anticancer Properties
Research suggests that derivatives containing the pyrazole moiety, similar to this compound, exhibit cytotoxic effects against various cancer cell lines . For instance, compounds with structural similarities have demonstrated antiproliferative activity in human tumor cell lines such as lung cancer and breast cancer cells . The presence of the pyrazole core is significant, as it has been associated with multiple anticancer agents used clinically, including pazopanib and crizotinib .
In Vitro Studies
In vitro assays have indicated that compounds with similar structures can inhibit cell proliferation across various cancer types. Notably, studies have shown that pyrazole derivatives can effectively inhibit the growth of colorectal and renal cancer cells , suggesting that this compound may also possess similar anticancer properties .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The structural features allow for binding to the S1P2 receptor, potentially modulating signaling pathways involved in cellular proliferation and survival.
- Cytotoxicity : The pyrazole moiety may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases or inhibition of anti-apoptotic proteins .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazole-containing compounds in preclinical models:
- Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
- S1P2 Antagonism : Another investigation focused on the role of S1P2 antagonists in treating pulmonary fibrosis, emphasizing the therapeutic potential of compounds like this one in managing fibrotic diseases.
科学的研究の応用
Structural Characteristics
The compound features several notable structural components:
- Piperidine Ring : Contributes to the compound's pharmacological properties.
- Trifluoromethyl Group : Enhances lipophilicity, potentially affecting its interaction with biological targets.
- Sulfonamide Moiety : Associated with various biological activities including antibacterial and antifungal effects.
S1P2 Receptor Antagonism
Research indicates that this compound acts as an antagonist of the S1P2 receptor, which is implicated in several diseases such as idiopathic pulmonary fibrosis. The antagonism of this receptor can lead to therapeutic effects in conditions characterized by excessive fibrosis and inflammation.
Anticancer Properties
In vitro studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of multiple pharmacophores in this compound suggests potential anticancer activity, warranting further investigation into its efficacy against specific tumor types.
JAK Kinase Inhibition
The compound has been associated with the inhibition of Janus kinase (JAK) pathways, which are critical in the signaling of various cytokines involved in immune responses and hematopoiesis. This inhibition can be beneficial for treating diseases caused by dysregulated tyrosine kinases, including certain cancers and autoimmune disorders .
Study on Anticancer Effects
A study investigating the anticancer properties of similar pyrazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the potential of pyrazole-based compounds in cancer therapy .
Research on JAK Inhibitors
Another study focused on the development of JAK inhibitors for treating autoimmune diseases. The findings indicated that compounds structurally related to this pyrazole derivative exhibited promising results in preclinical models, showing reduced inflammation and improved clinical outcomes in conditions like rheumatoid arthritis .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Intermediate A | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 65 | 85 |
| Final Coupling | TEA, CH₂Cl₂, RT | 78 | 92 |
What advanced analytical techniques are recommended for structural characterization of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at pyrimidine C6) .
- LC-MS : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 457.12) .
- X-ray Crystallography : Resolve piperidine ring conformation and sulfonamide geometry .
How should researchers design experiments to assess the compound’s biological activity in enzyme inhibition studies?
Level: Advanced
Methodological Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., protease or kinase assays) to measure IC₅₀ values .
- Control Groups : Include positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls .
- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate to calculate EC₅₀ .
How can structure-activity relationship (SAR) studies focus on the pyrimidine and trifluoromethyl substituents?
Level: Advanced
Methodological Answer:
- Analog Synthesis : Replace trifluoromethyl with methyl or chlorine to assess lipophilicity .
- Binding Assays : Compare Ki values of analogs in target protein binding (e.g., using SPR or ITC) .
- Computational Docking : Map substituent interactions with hydrophobic pockets (e.g., via AutoDock Vina) .
What in vitro models evaluate the metabolic stability of the trifluoromethyl group?
Level: Advanced
Methodological Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and measure parent compound degradation via LC-MS .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess metabolic liability .
How can researchers resolve contradictions in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
- Standardize Assays : Adopt uniform protocols (e.g., ATP concentration in kinase assays) .
- Replicate Key Studies : Validate findings in orthogonal assays (e.g., cell-based vs. enzymatic) .
- Meta-Analysis : Pool data from 3+ independent labs to identify trends .
Which computational models predict binding affinity to ATP-binding sites in kinases?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., pyrimidine vs. pyridine) .
What methods are effective for impurity profiling during synthesis?
Level: Basic
Methodological Answer:
- HPLC-DAD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile .
- NMR Spiking : Add reference impurities (e.g., des-methyl byproduct) to confirm identity .
What challenges arise when scaling up synthesis from milligram to gram quantities?
Level: Advanced
Methodological Answer:
- Heat Dissipation : Optimize stirring rates in exothermic steps (e.g., sulfonylation) .
- Purification Scaling : Replace column chromatography with recrystallization (e.g., ethanol/water) .
How can reproducibility be ensured across laboratories for biological assays?
Level: Basic
Methodological Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
